2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride
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Overview
Description
2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolopyrazine family, which is known for its diverse biological activities. Compounds with this scaffold have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride involves several steps:
Addition of Propargylamine: The next step is the addition of propargylamine to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to obtain the desired pyrrolopyrazine derivative.
Chemical Reactions Analysis
2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The exact mechanism of action of 2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride is not fully understood. it is known to interact with various molecular targets and pathways:
Comparison with Similar Compounds
2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride can be compared with other pyrrolopyrazine derivatives:
5H-pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]pyrazine-1,4-dione: This derivative exhibits strong antioxidant activity and is useful as a preventive agent against free-radical associated diseases.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various fields.
Properties
Molecular Formula |
C8H20Cl3N3 |
---|---|
Molecular Weight |
264.6 g/mol |
IUPAC Name |
2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride |
InChI |
InChI=1S/C8H17N3.3ClH/c1-10-2-3-11-5-7(9)4-8(11)6-10;;;/h7-8H,2-6,9H2,1H3;3*1H |
InChI Key |
QPRZREAAQOKCSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CC(CC2C1)N.Cl.Cl.Cl |
Origin of Product |
United States |
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